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Compound of Interest

Compound Name: PPQ-102

Cat. No.: B7885477 Get Quote

This technical whitepaper provides an in-depth overview of the foundational research on PPQ-
102, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance

Regulator (CFTR) chloride channel. This document is intended for researchers, scientists, and

drug development professionals interested in the mechanism of action, experimental validation,

and potential therapeutic applications of PPQ-102, particularly in the context of polycystic

kidney disease (PKD) and secretory diarrheas.

Introduction
PPQ-102, chemically known as 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-

pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, emerged from a screening of

approximately 110,000 small molecules. It belongs to a novel class of pyrimido-pyrrolo-

quinoxalinedione (PPQ) CFTR inhibitors.[1][2] A key characteristic of PPQ-102 is that it is

uncharged at physiological pH, which prevents membrane potential-dependent cellular

partitioning and block efficiency.[1][2] Foundational studies have demonstrated its nanomolar

potency in inhibiting CFTR, making it a significant tool for studying CFTR function and a

potential therapeutic agent.[1]

Mechanism of Action
PPQ-102 functions as a voltage-independent inhibitor of the CFTR chloride channel. Patch-

clamp analysis has revealed that it does not alter the unitary conductance of the channel but

significantly reduces the channel's open probability (Po) by stabilizing its closed state. This is

achieved by markedly increasing the mean channel closed time without significantly affecting

the mean open time. This gating modification suggests an intracellular site of action for PPQ-
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102, likely at the nucleotide-binding domains of CFTR. The inhibition is reversible, with CFTR

chloride current being fully restored after washout of the compound.

Simplified Signaling Pathway of PPQ-102 Action
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Caption: Proposed mechanism of PPQ-102 inhibiting the cAMP-activated CFTR chloride

channel.

Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on

PPQ-102.

Parameter Value Cell Types/Model Reference

IC50 for CFTR

Inhibition
~90 nM

CFTR-expressing

epithelial cells, T84

cells

CFTR Inhibition at

high conc.
~100%

CFTR-expressing

epithelial cells

Effect on CFTR

Channel Po

Reduced from 0.50 ±

0.04 to 0.14 ± 0.03 (at

1 µM)

Cell-attached patch-

clamp

Effect on Mean

Channel Open Time

Not significantly

changed

Cell-attached patch-

clamp

Effect on Mean

Channel Closed Time
Greatly increased

Cell-attached patch-

clamp

Unitary Conductance
Unchanged (7 pS at

+80mV)

Cell-attached patch-

clamp

Table 1: In Vitro Potency and Channel Gating Effects of PPQ-102
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Model System Concentration Effect Reference

Embryonic Kidney

Organ Culture (PKD

Model)

0.5 µM
~60% inhibition of cyst

formation

Embryonic Kidney

Organ Culture (PKD

Model)

2.5 µM and 5 µM
Near complete

absence of cysts

Embryonic Kidney

Organ Culture (PKD

Model)

0.5 µM and 5 µM (for

3 days)

Reduction in fluid

accumulation in

preformed cysts

Table 2: Efficacy of PPQ-102 in a Polycystic Kidney Disease Model

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

The initial identification of the PPQ class of inhibitors was performed using a high-throughput

screening assay measuring halide influx in CFTR-expressing epithelial cells.

Cell Line: Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and a halide-

sensitive yellow fluorescent protein (YFP-H148Q/I152L).

Assay Principle: The fluorescence of the YFP is quenched by iodide. Cells are first incubated

with the test compounds. CFTR is then stimulated with forskolin and isobutylmethylxanthine

(IBMX) to open the channels. An iodide-containing solution is then added, and the rate of

fluorescence quenching is measured, which is proportional to the halide influx through

CFTR. Inhibitors of CFTR will slow the rate of quenching.

Procedure:

Plate FRT-CFTR-YFP cells in 96-well microplates.

Incubate cells with test compounds (from a ~110,000 compound library) for 10-20 minutes.
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Activate CFTR with a cocktail of 10 µM forskolin and 100 µM IBMX.

Measure baseline YFP fluorescence using a plate reader.

Add an iodide-containing solution and measure the rate of fluorescence decrease over

time.

Compounds that significantly reduce the rate of iodide influx are identified as potential

CFTR inhibitors.

This electrophysiological technique was used to quantify CFTR-mediated chloride transport

across a polarized epithelial cell monolayer.

Cell Lines: Human intestinal (T84) and bronchial epithelial cells grown on permeable filter

supports.

Apparatus: Ussing chamber system with voltage-clamp apparatus.

Procedure:

Mount the cell-coated filter supports in the Ussing chamber, separating the apical and

basolateral chambers.

Bathe both sides with symmetrical Ringer's solution.

Permeabilize the basolateral membrane with amphotericin B to isolate the apical

membrane current, which is a direct measure of CFTR chloride conductance.

Clamp the transepithelial voltage to zero and measure the short-circuit current (Isc).

Establish a transepithelial chloride gradient to drive Cl- secretion.

Activate CFTR with agonists like forskolin (10 µM) and IBMX (100 µM).

Once a stable Isc is achieved, add PPQ-102 cumulatively to the apical side to determine

the dose-response relationship and calculate the IC50.
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Short-Circuit Current Experimental Workflow
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Caption: Workflow for measuring CFTR inhibition using the short-circuit current technique.
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Single-channel patch-clamp recordings were used to investigate the biophysical mechanism of

PPQ-102's inhibitory action.

Configuration: Cell-attached patch-clamp.

Procedure:

Culture CFTR-expressing cells on glass coverslips.

Use a glass micropipette with a fire-polished tip to form a high-resistance seal (gigaohm

seal) with the cell membrane, isolating a small patch of the membrane containing one or

more CFTR channels.

Activate CFTR channels in the patch by including 10 µM forskolin and 100 µM IBMX in the

bath solution.

Apply a defined pipette potential (e.g., +80 mV) and record the single-channel currents.

After obtaining baseline recordings, apply 1 µM PPQ-102 to the bath and continue

recording to observe its effect on channel activity.

Analyze the recordings to determine the channel open probability (Po), mean open time,

and mean closed time before and after the addition of PPQ-102.

This ex vivo model was used to assess the efficacy of PPQ-102 in preventing and reversing

cyst formation.

Source: Kidneys from day 13.5 (E13.5) mouse embryos.

Culture Conditions: Kidneys are maintained in a defined medium on a floating filter.

Cyst Induction: Cyst formation is induced by adding a cAMP agonist (e.g., 8-Br-cAMP) to the

culture medium, which stimulates CFTR-dependent fluid secretion into the renal tubules,

causing them to swell and form cysts.

Procedure for Prevention:

Harvest E13.5 embryonic kidneys and place them in organ culture.
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Culture the kidneys in a defined medium containing a cAMP agonist and various

concentrations of PPQ-102 (e.g., 0, 0.5, 2.5, 5 µM) for 3-4 days.

Monitor and quantify cyst formation and kidney size over the culture period.

Procedure for Reversal:

Culture the kidneys in a medium with a cAMP agonist for a period to allow cysts to form.

Subsequently, add PPQ-102 to the medium and continue the culture for an additional 1-2

days.

Measure the change in the size of the preformed cysts.

Chemical Synthesis of PPQ-102
The synthesis of PPQ-102 was accomplished in a six-step process.
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Six-Step Synthesis of PPQ-102
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Caption: Overview of the chemical synthesis pathway for PPQ-102.

Conclusion
The foundational research on PPQ-102 has established it as a highly potent, reversible, and

voltage-independent inhibitor of the CFTR chloride channel. Its mechanism of action, involving

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b7885477?utm_src=pdf-body-img
https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7885477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the stabilization of the channel's closed state, has been well-characterized through detailed

electrophysiological studies. Furthermore, its efficacy in a preclinical model of polycystic kidney

disease highlights its potential as a lead compound for developing novel therapies for PKD and

other conditions characterized by excessive CFTR-mediated fluid secretion. The availability of

a detailed synthetic route and robust experimental protocols provides a solid foundation for

further investigation and development by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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